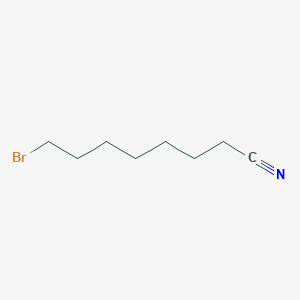

8-Bromooctanenitrile

説明

8-Bromooctanenitrile is a brominated alkyl nitrile with the chemical formula C₈H₁₄BrN. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research. Its nitrile group (-CN) and bromine atom at the terminal position make it a reactive substrate for nucleophilic substitutions and coupling reactions. Evidence highlights its use in synthesizing anti-Alzheimer and antiprotozoal drug candidates, such as 8-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]octanenitrile and (±)-5d, achieved via alkylation reactions with tacrine derivatives .

特性

CAS番号 |

54863-44-4 |

|---|---|

分子式 |

C8H14BrN |

分子量 |

204.11 g/mol |

IUPAC名 |

8-bromooctanenitrile |

InChI |

InChI=1S/C8H14BrN/c9-7-5-3-1-2-4-6-8-10/h1-7H2 |

InChIキー |

OQSNHXTZXKCTBH-UHFFFAOYSA-N |

正規SMILES |

C(CCCC#N)CCCBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 8-Bromooctanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1,8-dibromooctane with sodium cyanide in the presence of a suitable solvent like isopropanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by a nitrile group .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions: 8-Bromooctanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted products.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide (NaCN) in isopropanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed:

Substituted Nitriles: Formed through nucleophilic substitution.

Amines: Formed through reduction of the nitrile group.

Carboxylic Acids: Formed through oxidation of the nitrile group

科学的研究の応用

8-Bromooctanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 8-Bromooctanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and oxidation, leading to the formation of diverse products. These reactions are mediated by specific reagents and conditions, which determine the pathway and outcome of the reaction .

類似化合物との比較

Ethyl 8-Bromooctanoate (CAS: 29823-21-0)

Functional Group : Ester (-COOEt)

Key Differences :

- Reactivity: The ester group in Ethyl 8-Bromooctanoate is less reactive toward nucleophiles compared to the nitrile group in 8-Bromooctanenitrile. This makes it more stable under basic conditions but less effective in forming carbon-nitrogen bonds.

- Applications : Primarily used as a brominating agent and in agrochemical formulations (e.g., plant protection products) due to its moderate reactivity and compatibility with esterification chemistry .

- Synthetic Utility: Ethyl 8-Bromooctanoate is favored for introducing brominated alkyl chains in ester-protected forms, whereas this compound is preferred for nitrile-mediated cyclizations or amine couplings .

Table 1 : Functional Group Impact on Reactivity

| Compound | Functional Group | Primary Use | Reactivity Profile |

|---|---|---|---|

| This compound | Nitrile (-CN) | Pharmaceutical intermediates | High (nucleophilic substitution) |

| Ethyl 8-Bromooctanoate | Ester (-COOEt) | Agrochemicals, brominating agents | Moderate (ester hydrolysis) |

8-Bromooctanoic Acid

Functional Group : Carboxylic Acid (-COOH)

Key Differences :

- Acidity : The carboxylic acid group increases water solubility and enables salt formation, unlike this compound, which is more lipophilic.

- Regulatory Use: 8-Bromooctanoic Acid is a certified reference material (USP, EMA, JP standards) for analytical applications, emphasizing its role in quality control rather than synthesis .

- Reactivity : The acid group participates in decarboxylation or condensation reactions, whereas the nitrile in this compound facilitates nucleophilic additions .

Methyl 8-Bromooctanoate

Functional Group : Methyl Ester (-COOMe)

Key Differences :

- Synthetic Flexibility: The methyl ester is easier to hydrolyze than ethyl esters, offering a pathway to 8-Bromooctanoic Acid, whereas this compound provides direct access to amines or heterocycles .

4-Bromo-8-hydroxyoctanenitrile

Functional Group : Nitrile (-CN) and Hydroxyl (-OH)

Key Differences :

- Polarity : The hydroxyl group enhances polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions, unlike the hydrophobic this compound.

- Synthesis: Produced via a bromoacetonitrile and 1-hexen-5-ol reaction with 85% yield, demonstrating higher efficiency in hydroxylated nitrile synthesis compared to non-hydroxylated analogs .

Brominated Aromatic Analogs (e.g., (S)-8-Bromo-2-aminotetralin)

Structural Backbone : Tetralin (aromatic system)

Key Differences :

- Biological Activity: Brominated aromatic compounds like (S)-8-Bromo-2-aminotetralin are tailored for neurotransmitter receptor targeting, whereas this compound’s aliphatic chain is optimized for alkylation in drug candidates .

- Complexity : Aromatic systems require multi-step syntheses, while this compound’s linear structure simplifies modular derivatization .

生物活性

8-Bromooctanenitrile is a halogenated nitrile compound with potential biological activities that merit exploration. Its structure allows it to engage in various chemical interactions, making it a candidate for pharmacological studies. This article delves into the biological activity of this compound, focusing on its effects on different biological systems, its synthesis, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C8H14BrN, features a bromine atom and a nitrile group attached to an octane chain. This unique configuration contributes to its biological activity, particularly in enzyme interactions and potential therapeutic applications.

Antimicrobial Properties

Research has indicated that nitriles, including this compound, exhibit antimicrobial properties. A study evaluating various nitriles found that compounds with longer carbon chains demonstrated enhanced activity against Trypanosoma brucei, the causative agent of sleeping sickness. The study revealed that the introduction of cyano groups significantly increased the potency of these compounds compared to their amine counterparts .

Table 1: Antitrypanosomal Activity of Nitriles

| Compound | IC50 (nM) against T. brucei | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Nifurtimox | 4400 | 25 |

| Huprine Y | 640 | 10 |

Note: TBD indicates values that require further experimental validation.

Cytotoxicity

In vitro studies have shown that this compound exhibits lower cytotoxicity towards mammalian cells compared to its antitrypanosomal activity. This selectivity is crucial for therapeutic applications, as it indicates the potential for effective treatment with minimal side effects. The selectivity index of nitriles suggests that they may be less toxic to healthy cells than to parasitic cells .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with cellular pathways. Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The modification of side chains in nitriles can lead to varying degrees of AChE inhibitory activity, suggesting a structure-activity relationship that warrants further investigation .

Case Study 1: Antitrypanosomal Activity Evaluation

A recent study evaluated a series of nitriles, including this compound, for their antitrypanosomal activity. The results indicated that certain structural modifications could enhance potency significantly. For instance, the introduction of longer alkyl chains improved interaction with the target enzyme in T. brucei, leading to lower IC50 values compared to traditional treatments like nifurtimox .

Case Study 2: Toxicity Assessment in Mammalian Cells

Another investigation assessed the cytotoxic effects of various nitriles on rat skeletal myoblast L6 cells. The findings demonstrated that while some nitriles showed promising antitrypanosomal activity, they were also less toxic than their amine counterparts. This highlights the potential for developing safer therapeutic agents based on the nitrile scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。